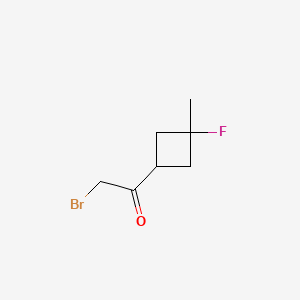

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one

Descripción

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is a halogenated ketone featuring a cyclobutyl ring substituted with both a fluorine atom and a methyl group at the 3-position. The bromine atom at the α-carbon of the ketone enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic compound formation.

Propiedades

Fórmula molecular |

C7H10BrFO |

|---|---|

Peso molecular |

209.06 g/mol |

Nombre IUPAC |

2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethanone |

InChI |

InChI=1S/C7H10BrFO/c1-7(9)2-5(3-7)6(10)4-8/h5H,2-4H2,1H3 |

Clave InChI |

AMMTUVNVXQMXPO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C1)C(=O)CBr)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-3-methylcyclobutyl)ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the production process, making it more efficient and scalable .

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted derivatives with various functional groups.

- Oxidized products like carboxylic acids.

- Reduced products like alcohols .

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom, which can form covalent bonds with biological molecules .

Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo substitution reactions makes it a versatile candidate for drug design .

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromine atom can be displaced by nucleophiles, leading to the formation of stable adducts. This reactivity can be exploited in enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one with structurally related bromo-ethanones, focusing on synthesis, reactivity, physical properties, and biological activity.

Structural and Electronic Differences

- Cyclobutyl vs. Aromatic Substituents: Unlike aromatic analogs (e.g., 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one , 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one ), the cyclobutyl ring introduces steric strain and reduced resonance stabilization.

- Electrophilicity: Bromo-ethanones with electron-withdrawing substituents (e.g., 2-bromo-1-(3-fluorophenyl)ethan-1-one , 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one ) exhibit enhanced electrophilicity at the α-carbon compared to alkyl-substituted derivatives. The cyclobutyl group in the target compound may provide intermediate electrophilicity due to its mixed electronic effects.

Physical and Chemical Properties

- Solubility and Stability: Aromatic bromo-ethanones (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one ) are typically soluble in polar aprotic solvents (e.g., DCM, THF). The cyclobutyl derivative may exhibit lower solubility due to its non-aromatic, bulky structure.

Actividad Biológica

2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrFO

- Molecular Weight : 199.04 g/mol

- CAS Number : 1619911-80-6

The compound features a bromine atom and a fluorinated cyclobutane ring, which may contribute to its biological activity through various mechanisms.

Research indicates that compounds similar to 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one can interact with various biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in cancer pathways, such as Raf kinases, leading to decreased cell proliferation in certain cancer types .

- Signal Pathway Modulation : The inhibition of Notum has been associated with increased Wnt signaling, which is crucial in developmental processes and cancer progression .

Case Studies

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Decreased cell proliferation | |

| Wnt Signaling Modulation | Increased signaling | |

| Neuroprotective Potential | Modulation of neurotransmitters | Preliminary Data |

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and evaluation of brominated compounds for their therapeutic potential. For instance:

- A study demonstrated that brominated cyclobutane derivatives possess significant anti-cancer properties, leading to ongoing investigations into their structure-activity relationships (SAR) .

Toxicological Assessments

Toxicological assessments are crucial for understanding the safety profile of 2-Bromo-1-(3-fluoro-3-methylcyclobutyl)ethan-1-one. Initial findings suggest moderate toxicity levels, emphasizing the need for further detailed toxicological studies before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.